N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H34N4O3 and its molecular weight is 402.539. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide, due to its complex structure, is involved in research concerning the synthesis of tetrahydroquinoline derivatives, highlighting its significance in organic synthesis and chemical analysis. The molecule's synthesis often involves multicomponent reactions that include sequential C-N bond formations, showcasing the versatility of tert-butyl nitrite as a N1 synthon in creating fused quinoline structures (Sau et al., 2018). Additionally, studies on similar compounds have explored intramolecular charge-transfer mechanisms, underlining the importance of structural features like the amino twist angle for photophysical properties (Hättig et al., 2006).
Pharmacological Applications
The structural core of this compound is pivotal in the development of novel pharmacologically active compounds. For instance, derivatives of tetrahydroquinoline have been investigated for their potential as anticancer agents, with certain compounds showing significant activity against various cancer cell lines (Fang et al., 2016). This underscores the molecule's utility in the synthesis of targeted therapeutic agents.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-22(2,3)24-21(28)20(27)23-15-19(26-10-12-29-13-11-26)17-7-8-18-16(14-17)6-5-9-25(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFWDMCKDMZGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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